1H,4H,6H,7H-pyrano[3,4-d]imidazole
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Overview
Description
1H,4H,6H,7H-pyrano[3,4-d]imidazole is a heterocyclic organic compound characterized by its fused pyran and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,6H,7H-pyrano[3,4-d]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1,4-diaminopyrimidines with diethyl pyrocarbonate in the presence of a base. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions: 1H,4H,6H,7H-pyrano[3,4-d]imidazole can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1H,4H,6H,7H-pyrano[3,4-d]imidazole has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
1H,4H,6H,7H-pyrano[3,4-d]imidazole is unique in its structure and properties compared to other similar compounds, such as imidazole and pyran derivatives. Its fused ring system provides distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Imidazole
Pyran derivatives
Other fused heterocyclic compounds
Properties
CAS No. |
1260663-65-7 |
---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
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